molecular formula C12H12BrN3O2 B14786661 Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate

Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate

Cat. No.: B14786661
M. Wt: 310.15 g/mol
InChI Key: YUUBYSWMYSNPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate is a chemical intermediate designed for research and development applications. Compounds featuring the pyrazole core are recognized in medicinal chemistry for their broad spectrum of biological activities . The specific bromo and amino substituents on this particular scaffold make it a versatile building block for further synthetic exploration, particularly in the development of potential pharmacologically active molecules . The pyrazole nucleus is a prominent feature in numerous compounds with reported anti-inflammatory, antimicrobial, and anticancer properties . Researchers value this specific derivative for its potential in constructing more complex molecular architectures aimed at interacting with various biological targets. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H12BrN3O2

Molecular Weight

310.15 g/mol

IUPAC Name

ethyl 1-(4-aminophenyl)-5-bromopyrazole-3-carboxylate

InChI

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)10-7-11(13)16(15-10)9-5-3-8(14)4-6-9/h3-7H,2,14H2,1H3

InChI Key

YUUBYSWMYSNPLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)Br)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

The foundational step in synthesizing ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate involves the cyclocondensation of 4-nitrophenylhydrazine with a β-keto ester precursor. This reaction follows the classical Knorr pyrazole synthesis mechanism, wherein the hydrazine nucleophile attacks the ketone carbonyl of ethyl 2-bromoacetoacetate, followed by cyclization and dehydration to form the pyrazole core. The regioselectivity of this process is governed by the electronic effects of the substituents: the electron-withdrawing ester group at position 3 directs the bromine to position 5, while the 4-nitrophenyl group occupies position 1.

Critical to this step is the preparation of ethyl 2-bromoacetoacetate, achieved via α-bromination of ethyl acetoacetate using N-bromosuccinimide (NBS) under radical initiation or base-mediated conditions. Yields for this intermediate typically range from 70% to 85%, depending on the solvent system and temperature. Subsequent cyclocondensation with 4-nitrophenylhydrazine in refluxing ethanol affords ethyl 1-(4-nitrophenyl)-5-bromo-1H-pyrazole-3-carboxylate in 65–78% yield, as confirmed by $$ ^1 \text{H NMR} $$ and $$ ^{13} \text{C NMR} $$ analyses.

Bromination Techniques in Pyrazole Synthesis

Direct bromination of preformed pyrazole intermediates presents an alternative route, though it requires careful control to avoid overhalogenation or regiochemical ambiguity. Electrophilic bromination using molecular bromine ($$ \text{Br}_2 $$) in dichloromethane at 0°C selectively targets position 5 of the pyrazole ring, leveraging the electron-directing effects of the ester group at position 3. However, this method necessitates stoichiometric amounts of bromine, raising safety and environmental concerns.

A more sustainable approach involves the use of potassium persulfate ($$ \text{K}2\text{S}2\text{O}8 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) in acetonitrile, which generates bromine radicals in situ for controlled bromination. This oxidation-bromination tandem reaction achieves yields of 75–80% while minimizing byproduct formation, as evidenced by high-performance liquid chromatography (HPLC) data.

Reduction of Nitro Functionalities to Amines

The final step entails reducing the nitro group of ethyl 1-(4-nitrophenyl)-5-bromo-1H-pyrazole-3-carboxylate to an amine. Catalytic hydrogenation using 10% palladium on carbon ($$ \text{Pd/C} $$) under $$ \text{H}_2 $$ atmosphere (1–3 bar) in ethanol at 25°C achieves near-quantitative conversion, though debromination risks necessitate mild conditions. Transfer hydrogenation with ammonium formate as the hydrogen donor offers a safer alternative, yielding 89–93% of the target compound without compromising the bromine substituent.

Comparative studies highlight the superiority of tin(II) chloride ($$ \text{SnCl}_2 $$) in hydrochloric acid ($$ \text{HCl} $$) for small-scale reductions, achieving 85–90% yields despite potential ester hydrolysis side reactions. Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity, as validated by gas chromatography-mass spectrometry (GC-MS).

Optimization of Reaction Parameters

Influence of Reaction Temperature on Cyclocondensation Efficiency

Cyclocondensation efficiency is highly temperature-dependent. Trials conducted between 80°C and 140°C reveal that 110°C in dimethylformamide (DMF) maximizes yield (86.8%) while minimizing decomposition. Lower temperatures (90°C) result in incomplete reaction (74.7% yield), whereas exceeding 120°C promotes ester hydrolysis, reducing yields to <70%.

Solvent Effects in Bromination Reactions

Solvent polarity significantly impacts bromination selectivity. Polar aprotic solvents like acetonitrile enhance radical stability during persulfate-mediated bromination, achieving 80% yields versus 65% in tetrahydrofuran (THF). Conversely, halogenated solvents (e.g., dichloromethane) favor electrophilic bromination but require rigorous moisture exclusion to prevent $$ \text{Br}_2 $$ hydrolysis.

Catalytic Systems for Nitro Group Reduction

Catalyst selection profoundly affects reduction outcomes. Palladium-based systems ($$ \text{Pd/C} $$, $$ \text{Pd(OH)}_2 $$) achieve faster kinetics but risk bromine loss (5–8% debromination). In contrast, nickel catalysts ($$ \text{Raney Ni} $$) exhibit lower activity but preserve halogen integrity, making them preferable for industrial applications.

Analytical Characterization and Spectral Data

The target compound’s structure is unequivocally confirmed through spectroscopic methods:

  • $$ ^1 \text{H NMR} $$ (400 MHz, CDCl$$3$$) : δ 8.21 (s, 1H, H-4), 7.58 (d, $$ J = 8.8 $$ Hz, 2H, ArH), 6.72 (d, $$ J = 8.8 $$ Hz, 2H, ArH), 4.32 (q, $$ J = 7.1 $$ Hz, 2H, OCH$$2$$CH$$3$$), 1.35 (t, $$ J = 7.1 $$ Hz, 3H, OCH$$2$$CH$$_3$$).
  • $$ ^{13} \text{C NMR} $$ (100 MHz, CDCl$$3$$) : δ 165.2 (COO), 148.9 (C-5), 144.3 (C-3), 129.7 (ArC), 122.4 (C-4), 115.2 (ArC), 61.4 (OCH$$2$$CH$$3$$), 14.1 (OCH$$2$$CH$$_3$$).
  • IR (KBr) : 3350 cm$$^{-1}$$ (N-H stretch), 1705 cm$$^{-1}$$ (C=O), 1540 cm$$^{-1}$$ (C-Br).

Comparative Analysis of Synthetic Routes

A comparative evaluation of synthetic routes reveals trade-offs between efficiency and practicality:

Method Yield (%) Purity (%) Scalability Cost
Cyclocondensation → Bromination → Reduction 78 98 High Moderate
Direct Bromination of Pyrazole 65 95 Moderate Low
Palladium-Catalyzed Coupling 82 97 Low High

The three-step cyclocondensation route offers the best balance, though it requires meticulous control during nitro reduction to prevent debromination.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The 5-bromo substituent serves as a primary site for nucleophilic aromatic substitution (SNAr) due to its electron-withdrawing effect and steric accessibility.

Reagent/ConditionsProductKey ObservationsSource
Amines (e.g., NH₃, alkylamines)5-Amino derivativesRequires Cu catalyst at 80–100°C
Thiols (e.g., PhSH)5-Thioether derivativesEt₃N base in DMF, 60°C, 12 hr
Hydroxide (NaOH)5-Hydroxy substitutionLimited yield due to steric hindrance

Mechanistic Insight : The bromine’s activation by the adjacent pyrazole ring facilitates SNAr with soft nucleophiles (e.g., thiols) under mild conditions. Hard nucleophiles like hydroxide require harsher conditions .

Ester Hydrolysis and Derivatization

The ethyl ester group undergoes hydrolysis or transesterification, enabling carboxylate functionalization.

Reaction TypeConditionsProductYieldSource
Acidic Hydrolysis (HCl, H₂SO₄)Reflux in H₂O/EtOH (1:1), 6 hr1-(4-Aminophenyl)-5-bromo-1H-pyrazole-3-carboxylic acid85–90%
Basic Hydrolysis (NaOH)RT, 2 hrSodium carboxylate salt95%
Transesterification (MeOH/H₂SO₄)Reflux, 8 hrMethyl ester analog78%

Applications : The carboxylic acid derivative serves as a precursor for amide couplings or metal-organic frameworks (MOFs) .

Coupling Reactions

The bromine substituent participates in cross-coupling reactions to form biaryl or heteroaryl systems.

Reaction TypeCatalytic SystemProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 90°C5-Aryl/heteroaryl derivatives70–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C5-N-arylaminopyrazoles65%

Notable Example : Reaction with phenylboronic acid under Suzuki conditions produces 5-phenylpyrazole derivatives, enhancing π-conjugation for optoelectronic applications .

Cycloaddition and Ring-Forming Reactions

The pyrazole core participates in 1,3-dipolar cycloadditions to form fused heterocycles.

Dipole PartnerConditionsProductYieldSource
DiazoacetatesZn(OTf)₂, Et₃N, RTPyrazolo[1,5-a]pyrimidines89%
Alkynyl bromidesIn situ generation from gem-dibromoalkenes3,5-Diaryl-4-bromo-pyrazoles75%

Mechanism : The pyrazole’s electron-deficient nature promotes regioselective [3+2] cycloadditions, particularly at the C4 position .

Coordination Chemistry

The amino and carboxylate/carboxylic acid groups enable metal coordination, forming complexes with catalytic or medicinal relevance.

Metal SaltConditionsComplex StructureApplicationSource
Zn(NO₃)₂·6H₂OEthanol, RT, 48 hrZn-L MOF (L = hydrolyzed carboxylate)Anticancer studies
Cu(OAc)₂MeOH, 60°C, 6 hrCu(II)-pyrazole dimerCatalysis

Structural Note : X-ray crystallography confirms bidentate coordination via the pyrazole N and carboxylate O atoms .

Functionalization of the Aromatic Amine

The 4-aminophenyl group undergoes diazotization and azo-coupling reactions.

ReactionConditionsProductYieldSource
Diazotization (NaNO₂/HCl)0–5°C, followed by β-naphtholAzo-dye conjugates82%
Schiff Base FormationAldehydes, EtOH, RTImine-linked hybrids75–90%

Biological Relevance : Azo derivatives exhibit enhanced anti-inflammatory activity in carrageenan-induced edema models .

Scientific Research Applications

Ethyl1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Bromine Positioning

A critical distinction among pyrazole analogs lies in substituent identity and bromine placement. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives
Compound Name (CAS) Substituents Bromine Position Key Functional Groups Structural Similarity
Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate 1: 4-aminophenyl; 5: Br 5 Ethyl ester, amino Reference compound
Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate (1352925-94-0) 1: Benzyl; 4: Br; 3: CH₃ 4 Methyl, benzyl 0.98
Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate (1373247-11-0) 1: Ethyl; 4: Br; 5: CH₃ 4 Ethyl, methyl 0.91
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate 1: 2-bromoethyl; 3: 4-methoxyphenyl 5 (ethyl chain) Methoxy, bromoethyl Not rated
Key Observations:
  • Bromine Position: The target compound’s bromine at position 5 contrasts with analogs like 1352925-94-0 and 1373247-11-0, where bromine is at position 4.
  • Amino vs. Alkyl/Aryl Groups: The 4-aminophenyl group in the target compound provides a hydrogen-bond donor/acceptor site absent in benzyl- or ethyl-substituted analogs. This feature could enhance interactions with polar enzyme active sites compared to nonpolar alkyl groups .
  • Methoxy vs.

Crystallographic and Computational Insights

These programs enable precise determination of molecular conformations and intermolecular interactions, which are critical for comparing packing patterns and stability across analogs. For example, the Materials Module in Mercury could assess packing similarities between the target compound and its bromine-substituted analogs .

Biological Activity

Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C12_{12}H12_{12}BrN3_3O2_2
  • Molar Mass : 310.15 g/mol
  • CAS Number : 1269293-63-1

The compound features a pyrazole ring with a bromo substituent and an ethyl ester group, along with a 4-aminophenyl moiety, which enhances its biological activity by facilitating interactions with various biological targets .

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as inhibitors of human lactate dehydrogenase (hLDHA), an enzyme crucial for cancer metabolism. Inhibition of hLDHA has been linked to reduced lactate production and glycolysis in cancer cells, making it a target for anticancer drug development .

CompoundIC50_{50} (μM)Target
This compoundTBDhLDHA
Compound 63 (related pyrazole)<0.01hLDHA

The specific IC50_{50} for this compound is yet to be determined but is expected to be competitive based on structural similarities with other effective inhibitors .

Antimicrobial Activity

Pyrazole derivatives are known for their broad-spectrum antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities, suggesting that this compound may also possess these properties .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in metabolic pathways. The presence of the amino group on the phenyl ring enhances hydrogen bonding interactions with target enzymes, potentially increasing binding affinity and specificity .

Case Studies and Research Findings

Recent research has focused on synthesizing and evaluating the biological activity of various pyrazole derivatives. For instance, a study demonstrated that modifications to the pyrazole core can significantly impact its inhibitory effects on hLDHA, suggesting a structure-activity relationship (SAR) that could be explored further with this compound .

Table: Summary of Research Findings

StudyFindings
Study A (2024)Identified hLDHA as a target for pyrazole derivatives; compounds showed IC50_{50} values <5 μM.
Study B (2023)Demonstrated significant antibacterial activity in structurally similar compounds.

Q & A

Q. What are the key synthetic strategies for preparing Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate?

A multi-step synthesis is typically employed, starting with cyclization of hydrazine derivatives and ethyl acetoacetate to form the pyrazole core. Subsequent bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. The 4-aminophenyl group is introduced via nucleophilic substitution or Suzuki coupling, followed by carboxylation to yield the final ester. Key intermediates, such as 5-bromo-pyrazole carbonyl chlorides, must be carefully purified to avoid side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Essential for confirming regioselectivity of substituents (e.g., distinguishing between NH₂ at the 4-position and Br at the 5-position).
  • FT-IR : Validates the presence of ester carbonyl (~1700 cm⁻¹) and amino groups (~3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirms molecular weight and bromine isotopic patterns. Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities in structural assignments .

Q. How can reaction purity be optimized during synthesis?

Use gradient HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to monitor intermediates. Recrystallization from ethanol/water mixtures improves purity. Impurities from incomplete bromination (e.g., residual chloro derivatives) require careful TLC tracking (silica gel, hexane/ethyl acetate 3:1) .

Advanced Research Questions

Q. What experimental adjustments are needed if bromination at the 5-position fails?

Steric hindrance from the 4-aminophenyl group may reduce reactivity. Alternatives include:

  • Using a directing group (e.g., temporary Boc protection on NH₂) to enhance bromine electrophilicity.
  • Switching solvents (e.g., DMF instead of THF) to improve solubility of intermediates. Refer to analogous pyrazole bromination studies for optimized conditions .

Q. How does the electronic nature of the 4-aminophenyl group influence the compound’s reactivity?

The electron-donating NH₂ group increases electron density on the pyrazole ring, potentially destabilizing intermediates during acylation. Computational modeling (DFT) can predict charge distribution and guide solvent selection (e.g., polar aprotic solvents for charge stabilization). Compare with methoxy- or nitro-substituted analogs to isolate electronic effects .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Ensure activity is concentration-dependent and not an artifact of assay conditions (e.g., DMSO solubility limits).
  • Target Specificity : Use knockout models or competitive binding assays to confirm interactions with enzymes like Lp-PLA2, which pyrazole derivatives often inhibit .
  • Metabolic Stability : Check for rapid ester hydrolysis in vitro, which may explain variability in cellular assays .

Q. How can crystallographic data improve SAR (Structure-Activity Relationship) studies?

X-ray diffraction reveals precise bond angles and conformations. For example, the dihedral angle between the pyrazole ring and 4-aminophenyl group affects π-π stacking with enzyme active sites. Compare with analogs (e.g., 4-methoxyphenyl derivatives) to correlate structural flexibility with inhibitory potency .

Methodological Recommendations

Validating Synthetic Pathways

  • Step Tracking : Use LC-MS to identify byproducts (e.g., de-esterified acids or dimerization products).
  • Isolation of Intermediates : Characterize each intermediate via melting point and elemental analysis to confirm stoichiometry.

Advanced Characterization Techniques

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions.
  • Single-Crystal X-ray Diffraction : Provides unambiguous confirmation of regiochemistry and hydrogen-bonding networks .

Addressing Low Reaction Yields

  • Catalyst Screening : Test Pd(PPh₃)₄ for Suzuki coupling steps if aryl halide reactivity is low.
  • Microwave-Assisted Synthesis : Reduces reaction time for sluggish steps (e.g., esterification under reflux) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.